(Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a butenedioate moiety and a tetrahydroquinoline derivative, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the butenedioate group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the butenedioate group into butanedioate.
Substitution: The amine group in the tetrahydroquinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline and butanedioate derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for understanding its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including catalysis and polymer production.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-but-2-enedioate; (3R)-N-methyl-1,2,3,4-tetrahydroisoquinolin-3-amine
- (Z)-but-2-enedioate; (3R)-N-methyl-1,2,3,4-tetrahydroquinolin-2-amine
Uniqueness
Compared to similar compounds, (Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine exhibits unique reactivity and biological activity due to the specific positioning of functional groups. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C14H16N2O4-2 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
(Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine |
InChI |
InChI=1S/C10H14N2.C4H4O4/c1-11-9-6-8-4-2-3-5-10(8)12-7-9;5-3(6)1-2-4(7)8/h2-5,9,11-12H,6-7H2,1H3;1-2H,(H,5,6)(H,7,8)/p-2/b;2-1-/t9-;/m1./s1 |
InChI Key |
TUXOXFWHJLDLHG-YLGLLLDBSA-L |
Isomeric SMILES |
CN[C@@H]1CC2=CC=CC=C2NC1.C(=C\C(=O)[O-])\C(=O)[O-] |
Canonical SMILES |
CNC1CC2=CC=CC=C2NC1.C(=CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.